N-(2-(furan-2-yl)-2-hydroxypropyl)thiophene-3-carboxamide
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Overview
Description
“N-(2-(furan-2-yl)-2-hydroxypropyl)thiophene-3-carboxamide” is a compound that contains a thiophene and a furan ring. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom. Furan is a five-membered ring with four carbon atoms and one oxygen atom. The compound also contains a carboxamide group, which is a functional group derived from carboxylic acids .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would have a thiophene ring and a furan ring connected by a 2-hydroxypropyl chain, with a carboxamide group attached to the thiophene ring. The presence of these rings may influence the compound’s chemical behavior and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the carboxamide group in this compound) can influence properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Synthesis and Chemical Reactivity
Researchers have developed methods to synthesize and characterize compounds related to "N-(2-(furan-2-yl)-2-hydroxypropyl)thiophene-3-carboxamide," focusing on their potential as building blocks for more complex molecules. For instance, Aleksandrov and El’chaninov (2017) explored the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole, a related structure, demonstrating electrophilic substitution reactions such as nitration, bromination, formylation, and acylation (Aleksandrov & El’chaninov, 2017). Such studies provide insights into the reactivity of furan and thiophene moieties, which are crucial for the development of new materials and drugs.
Biological Applications
A novel series of furan-carboxamide derivatives, including structures similar to "this compound," have been identified as potent inhibitors of the influenza A H5N1 virus. Yongshi et al. (2017) reported that these derivatives demonstrate significant anti-influenza activity, with specific compounds showing promising EC50 values against the H5N1 strain (Yongshi et al., 2017). This highlights the potential of furan and thiophene carboxamides in the development of new antiviral agents.
Material Science Applications
In the field of material science, furan and thiophene derivatives have been utilized in the design of dye-sensitized solar cells. Kim et al. (2011) synthesized phenothiazine derivatives with furan as a conjugated linker, demonstrating an improvement in solar energy-to-electricity conversion efficiency compared to reference cells. This suggests the utility of furan and thiophene derivatives in enhancing the performance of photovoltaic devices (Kim et al., 2011).
Supramolecular Chemistry
The study of the supramolecular effects of aromaticity on crystal packing has also been a significant application area. Rahmani et al. (2016) investigated compounds containing furan and thiophene rings, revealing that heteroatom substitution from O to S increases the effectiveness of π-based interactions in crystal structures (Rahmani et al., 2016). This research provides valuable insights into the design of molecular crystals with desired properties.
Mechanism of Action
Target of Action
N-[2-(furan-2-yl)-2-hydroxypropyl]thiophene-3-carboxamide is a furan derivative . Furan derivatives have been recognized for their remarkable therapeutic efficacy and have been used in the creation of numerous innovative antibacterial agents . .
Mode of Action
Furan-containing compounds are known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Biochemical Pathways
Furan derivatives are known to have a wide range of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Result of Action
Furan derivatives are known to exhibit a wide range of advantageous biological and pharmacological characteristics .
Action Environment
The success of suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxypropyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S/c1-12(15,10-3-2-5-16-10)8-13-11(14)9-4-6-17-7-9/h2-7,15H,8H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXXMNQDXUFKGNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CSC=C1)(C2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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